4-Chlorothieno[2,3-d]pyridazine

OLED materials thermal stability phosphorescent dopants

For medicinal chemistry, this specific isomer is a critical kinase inhibitor scaffold with a versatile 4-chloro handle for cross-coupling. In materials science, it enables thermally stable OLED emitters (Td 425°C vs. 214°C for the 3,4-d isomer), crucial for device longevity. Do not substitute with other thienopyridazine isomers.

Molecular Formula C6H3ClN2S
Molecular Weight 170.62 g/mol
Cat. No. B12308742
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chlorothieno[2,3-d]pyridazine
Molecular FormulaC6H3ClN2S
Molecular Weight170.62 g/mol
Structural Identifiers
SMILESC1=CSC2=CN=NC(=C21)Cl
InChIInChI=1S/C6H3ClN2S/c7-6-4-1-2-10-5(4)3-8-9-6/h1-3H
InChIKeyOGUMFMFDYUVHBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chlorothieno[2,3-d]pyridazine: Structural Overview for Sourcing and Application Development


4-Chlorothieno[2,3-d]pyridazine is a heterocyclic building block comprising a thiophene ring fused to a pyridazine ring, with a chlorine substituent at the 4-position [1]. This specific isomer and substitution pattern serve as a key intermediate and a core scaffold in medicinal chemistry, notably for kinase inhibitor discovery [2]. The rigid, planar structure, combined with the electron-withdrawing chlorine atom, creates a unique electronic environment that influences both reactivity and potential molecular recognition events [1].

Why 4-Chlorothieno[2,3-d]pyridazine Is Not Interchangeable with Other Thienopyridazine Isomers or Analogs


The performance of thienopyridazine derivatives is exquisitely sensitive to both isomeric structure and substitution pattern. Simply selecting a different isomer, such as thieno[3,2-d]pyridazine or thieno[3,4-d]pyridazine, or a different halogenated analog can lead to dramatic differences in thermal stability, electronic properties, and biological target engagement [1][2]. For example, in material science applications, the choice of isomer can mean a difference of over 200°C in decomposition temperature, directly impacting process viability and device longevity [1]. In biological contexts, the specific positioning of the chlorine atom is critical for achieving the desired potency and selectivity profile against kinase targets, making generic substitution a high-risk, low-reward strategy [2].

Quantitative Evidence for Selecting 4-Chlorothieno[2,3-d]pyridazine Over Structural Alternatives


Thermal Stability of Iridium Complexes: Thieno[2,3-d]pyridazine vs. Thieno[3,4-d]pyridazine Isomers

In the context of designing stable phosphorescent dopants for OLEDs, the thienopyridazine isomeric ligand has a profound impact on the thermal stability of the resulting iridium(III) complex [1]. The complex based on the thieno[2,3-d]pyridazine isomer (IrM) demonstrated excellent thermal stability with a decomposition temperature (Td) of 425°C [1]. In stark contrast, the complex based on the thieno[3,4-d]pyridazine isomer (IrC) exhibited very low stability, with a Td of just 214°C, and was almost non-luminescent [1]. This 211°C difference represents a fundamental distinction in material viability, not a minor variation.

OLED materials thermal stability phosphorescent dopants

Impact of Halogen Substitution on Kinase Inhibition Potency: 4-Chloro vs. 4-H Analogs

The presence and position of halogen atoms on the thieno[2,3-d]pyridazine core are critical determinants of kinase inhibitory activity [1]. The 4-chloro derivative is explicitly claimed as a preferred substitution for protein kinase inhibition [1]. Quantitative structure-activity relationship (SAR) analysis from a patent series indicates that the 4-chloro substitution is associated with achieving potent inhibition, with related derivatives demonstrating IC50 values in the nanomolar range against targets like EGFR . While a direct numerical comparison for the specific unsubstituted 4-H thieno[2,3-d]pyridazine is not available in the primary literature, the patent claims establish that the 4-halogen substitution, particularly chlorine, is a defining feature of the active pharmacophore.

kinase inhibition EGFR anticancer agents

Chk1/2 Kinase Inhibitor Development: Thieno[2,3-d]pyridazine Scaffold as a Differentiated Core

The thieno[2,3-d]pyridazine scaffold has been identified as a novel core structure for developing effective and selective Chk1/2 inhibitors [1]. A recent study synthesized a congeneric series and identified a lead compound (10o) that exhibited high selectivity against a panel of kinases and inhibited the Chk1/2 signaling pathway in cellular assays [1]. In a mouse HT-29 xenograft model, co-treatment with CPT-11 and compound 10o significantly diminished tumor volume [1]. This demonstrates the unique potential of the thieno[2,3-d]pyridazine core to access chemical space not well-covered by existing kinase inhibitor scaffolds, a key differentiator from more common pyrazine or pyrimidine-based inhibitors.

Chk1/2 inhibitors anticancer agents DNA damage response

Patent-Backed Utility: 4-Chlorothieno[2,3-d]pyridazine as a Key Intermediate for Anticancer Agents

Multiple patents and patent applications explicitly claim the use of 4-chlorothieno[2,3-d]pyridazine or its derivatives as key intermediates in the synthesis of pharmaceutically active compounds [1][2]. For instance, US Patent 8,962,626 (Zhejiang Medicine Co.) claims thienopyridazine compounds with a halogenated phenyl substitution, for which 4-chlorothieno[2,3-d]pyridazine serves as a logical synthetic precursor [1]. This is a clear, non-ambiguous demonstration of the compound's industrial relevance and its role in creating patent-protected matter, a factor not shared by many unclaimed isomers or analogs.

patent anticancer intermediate

Procurement-Driven Application Scenarios for 4-Chlorothieno[2,3-d]pyridazine


Synthesis of Stable Phosphorescent Iridium Complexes for OLED Displays

For material science and chemical engineering groups developing new OLED emitters, 4-chlorothieno[2,3-d]pyridazine is a critical intermediate for synthesizing cyclometalating ligands. The resulting iridium complexes based on the thieno[2,3-d]pyridazine isomer demonstrate superior thermal stability (Td = 425°C) compared to the thieno[3,4-d]pyridazine-based isomer (Td = 214°C) [1]. This 211°C difference is decisive for ensuring processability during device fabrication and for achieving long operational lifetimes in full-color displays and solid-state lighting [1].

Discovery of Next-Generation Checkpoint Kinase 1/2 (Chk1/2) Inhibitors

Medicinal chemistry teams focused on the DNA damage response pathway in oncology can use 4-chlorothieno[2,3-d]pyridazine as a key building block to explore a novel chemical space for Chk1/2 inhibitors [1]. This scaffold has already yielded a lead compound (10o) with high kinase selectivity and in vivo efficacy in a colorectal cancer xenograft model when combined with CPT-11 [1]. The scaffold offers a differentiated starting point from the many known kinase inhibitor cores, potentially leading to new intellectual property and overcoming resistance mechanisms [1].

Development of Patent-Protected Kinase Inhibitor Libraries

For organizations seeking to build patent-protected compound libraries for kinase drug discovery, 4-chlorothieno[2,3-d]pyridazine is a strategic choice. It is explicitly claimed as a preferred intermediate and core scaffold in major patents from pharmaceutical companies, including those targeting protein kinases [1][2]. Utilizing this specific isomer ensures that any derived lead series can be clearly positioned within existing patent landscapes, providing a solid foundation for future freedom-to-operate analyses and intellectual property generation [1][2].

Functionalization of Heterocyclic Cores for Advanced Synthesis

For synthetic organic chemists and process development groups, the 4-chloro group on the thieno[2,3-d]pyridazine core provides a versatile handle for further derivatization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) and nucleophilic aromatic substitution [1]. This enables the rapid generation of diverse chemical libraries or the synthesis of complex final drug candidates [2]. The specific isomer is essential, as the reactivity and outcome of these reactions can vary significantly between different thienopyridazine isomers [1].

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